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Compound of Interest

Compound Name:

4-

[(Cyclopropylmethoxy)methyl]cycl

ohexan-1-amine

CAS No.: 919799-84-1

Cat. No.: B1400785

Get Quote

Part 1: The Pharmacophore & Medicinal Utility
CMCA represents a "privileged structure" in modern drug discovery. It combines a rigid

aliphatic core with a lipophilic ether tail, offering a unique balance of physicochemical

properties that address common liabilities in lead optimization (e.g., metabolic instability, poor

solubility, or hERG toxicity).

Core Structural Advantages
Conformational Rigidity: The trans-1,4-cyclohexane ring acts as a rigid spacer, defining a

precise vector between the primary amine (cationic interaction site) and the distal

cyclopropyl ether. This reduces the entropic penalty upon protein binding compared to

flexible alkyl chains.
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Metabolic Shielding: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but

lacks the susceptible

-hydrogens, reducing the rate of oxidative dealkylation by Cytochrome P450 enzymes.

Lipophilic Vectoring: The (cyclopropylmethoxy)methyl tail extends into deep hydrophobic

pockets (e.g., the hydrophobic back-cleft of kinase ATP binding sites) without significantly

increasing molecular weight (MW < 200 Da).

Physicochemical Profile (Calculated)
Property Value

Significance in Drug
Design

Molecular Weight 183.29 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).

cLogP ~1.9 - 2.1

Optimal range for membrane

permeability without high

lipophilicity-driven toxicity.

TPSA 35.25 Å²

High blood-brain barrier (BBB)

penetration potential (CNS

active).

pKa (Amine) ~10.5

Predominantly protonated at

physiological pH; forms salt

bridges with Asp/Glu residues.

Stereochemistry trans-isomer
Preferred for linear extension

in binding pockets.

Part 2: Validated Synthesis Protocol
Objective: Synthesize trans-4-[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CMCA)

with >98% purity. Precursor:trans-4-(Boc-amino)cyclohexanemethanol (Commercially

available, CAS: 166741-29-3).

Reaction Scheme (DOT Diagram)
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Start: trans-4-(Boc-amino)
cyclohexanemethanol

Step 1: O-Alkylation
(NaH, Cyclopropylmethyl bromide)

DMF, 0°C to RT, 12h Intermediate:
Boc-Protected Ether

Yield: ~85% Step 2: Acidolysis
(4M HCl in Dioxane)

RT, 2h Target: CMCA (HCl Salt)Yield: >95%

Click to download full resolution via product page

Figure 1: Two-step synthesis of CMCA from protected amino-alcohol.

Detailed Methodology
Step 1: Williamson Ether Synthesis
Rationale: The Boc-protected amine is stable to sodium hydride (NaH), allowing selective

alkylation of the primary alcohol.

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

nitrogen inlet.

Reagents:

trans-4-(Boc-amino)cyclohexanemethanol (1.0 eq, 10 mmol).

Sodium Hydride (60% dispersion in oil) (1.5 eq, 15 mmol).

(Bromomethyl)cyclopropane (1.2 eq, 12 mmol).

Anhydrous DMF (Dimethylformamide) (50 mL).

Procedure:

Dissolve the starting alcohol in anhydrous DMF under

. Cool to 0°C (ice bath).

Add NaH portion-wise over 15 minutes. (Caution:

gas evolution).

Stir at 0°C for 30 minutes until gas evolution ceases.
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Add (bromomethyl)cyclopropane dropwise via syringe.

Warm to Room Temperature (RT) and stir for 12 hours.

Workup: Quench with saturated

(aq). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and
brine (1x). Dry over

, filter, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc 4:1).

Checkpoint: Verify Intermediate via LC-MS (Expected M+H: ~284 - Boc loss or +Na

adduct).

Step 2: Boc-Deprotection
Rationale: Acidic cleavage removes the carbamate to yield the free amine salt, ready for

coupling.

Reagents:

Boc-intermediate from Step 1.[1]

4M HCl in 1,4-Dioxane (10 eq).

Procedure:

Dissolve the intermediate in minimal dry Dioxane or DCM.

Add 4M HCl/Dioxane solution at 0°C.

Stir at RT for 2–4 hours. A white precipitate (the amine hydrochloride salt) should form.

Isolation:

Dilute with diethyl ether (

) to maximize precipitation.
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Filter the solid under vacuum. Wash with cold ether.

Dry under high vacuum.

Yield: Typically >90% for this step.

Part 3: Medicinal Chemistry Applications
Case Study A: Rho-Kinase (ROCK) Inhibitor Design
ROCK inhibitors (e.g., Fasudil, Ripasudil) are critical for treating glaucoma (by lowering

intraocular pressure) and cardiovascular diseases. The "hinge-binding" region of these drugs

typically consists of an isoquinoline or indazole, while the "tail" extends towards the solvent

front.

Application of CMCA: CMCA serves as an optimal "tail" replacement for the homopiperazine

ring found in Fasudil.

Mechanism: The primary amine of CMCA forms a critical hydrogen bond with Asp160

(ROCK1 numbering) or similar residues in the active site.

Advantage: The cyclopropyl ether extends into the hydrophobic pocket adjacent to the ATP

site, improving potency (

) and selectivity against PKA (Protein Kinase A).

Workflow: Coupling CMCA to a Kinase Core

Core: 6-Chloro-isoquinoline-5-sulfonyl chloride (Standard ROCK scaffold).

Reaction: Sulfonamide formation.

Mix CMCA (HCl salt) with the sulfonyl chloride in DCM with excess Triethylamine (

).

Stir 4h at RT.
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Outcome: A potent ROCK inhibitor analog with improved lipophilic efficiency (LipE) compared

to the benzyl-amine analog.

Case Study B: GPCR Ligand Linker (Histamine H3)
In Histamine H3 receptor antagonists, a basic amine is required to interact with Asp114 in TM3.

The linker connecting this amine to the lipophilic "west-end" moiety is crucial for subtype

selectivity.

CMCA Role: Acts as a semi-rigid linker. The cyclohexane ring restricts the conformational

space, reducing the entropic cost of binding.

Design Strategy: Use Reductive Amination.

React CMCA with a diverse set of aromatic aldehydes (e.g., 4-cyanobenzaldehyde).

Conditions:

, DCE, catalytic Acetic Acid.

Result: A library of secondary amines probing the H3 receptor's secondary binding pocket.

Signaling Pathway Context (ROCK Inhibition)
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Figure 2: Mechanism of action for CMCA-derived ROCK inhibitors in lowering intraocular

pressure (IOP).

Part 4: Analytical & Quality Control
When using CMCA in library synthesis, quality control is paramount due to the potential for

cis/trans isomerization during harsh synthesis conditions (though the Boc-route preserves

stereochemistry).

QC Protocol:

1H NMR (DMSO-d6):

Look for the doublet at

~3.2 ppm (O-CH2-Cyclopropyl).

Verify the trans-coupling constant of the methine protons on the cyclohexane ring (

Hz). Cis isomers typically show smaller couplings (

Hz).

LC-MS:

Column: C18 Reverse Phase.

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

Detection: ESI+ (M+H = 184.17).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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